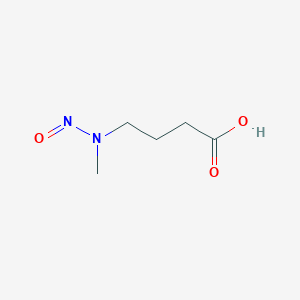

4-(Methylnitrosoamino)butanoic acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-[methyl(nitroso)amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-7(6-10)4-2-3-5(8)9/h2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLBIPLIGYWGJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040239 | |

| Record name | Nitrosomethyl-3-carboxypropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61445-55-4 | |

| Record name | 4-(Methylnitrosoamino)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61445-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(N-Nitroso-N-methylamino)butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061445554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrosomethyl-3-carboxypropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[methyl(nitroso)amino]butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NITROSO-N-METHYL-4-AMINOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K7252TZ54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation and Synthesis Mechanisms of N Nitroso N Methyl 4 Aminobutyric Acid

Chemical Pathways of Nitrosation

The primary chemical pathway for the formation of N-Nitroso-N-methyl-4-aminobutyric acid is the nitrosation of its secondary amine precursor. nih.gov This reaction is a well-established route for the synthesis of N-nitroso compounds.

The synthesis of NMBA requires specific precursor molecules and reactants that provide the necessary chemical structures for the nitrosation reaction to occur.

The direct precursor to NMBA is the secondary amine, N-methyl-4-aminobutyric acid, also known as N-methylamino-N-butyric acid (MBA). nih.gov This compound possesses the necessary secondary amine group (R₂NH) that is susceptible to nitrosation. Secondary amines are considered the most reactive species for conversion into their corresponding stable nitrosamines. nih.gov

The key reactants that initiate the nitrosation process are nitrosating agents. The most common of these are nitrous acid (HNO₂) and its salt, sodium nitrite (B80452) (NaNO₂). nih.gov Sodium nitrite is a stable, crystalline powder that, in the presence of acid, serves as a source for the formation of nitrous acid. wikipedia.orgwikipedia.org Nitrous acid itself is unstable but is the direct precursor to the active nitrosating species in the reaction. wikipedia.org Treating secondary amines with sodium nitrite in an acidic solution is one of the most common and general methods for preparing N-nitrosoamines. thieme-connect.de

The nitrosation of a secondary amine like N-methyl-4-aminobutyric acid proceeds through an electrophilic substitution mechanism. In this reaction, the nitrogen atom of the secondary amine acts as a nucleophile, attacking a highly reactive electrophilic species derived from the nitrosating agent. wikipedia.org

Under acidic conditions, nitrous acid (formed from sodium nitrite and acid) is protonated and subsequently loses a water molecule to form the nitrosonium ion (NO⁺). libretexts.orglibretexts.org

Reaction: HNO₂ + H⁺ ⇌ H₂O⁺–NO → H₂O + NO⁺

The nitrosonium ion is a potent electrophile due to the positive charge on the nitrogen atom. libretexts.org The formation of this ion is a critical step, as it is the primary species that reacts with the secondary amine. wikipedia.org The reaction involves the nucleophilic nitrogen of the secondary amine attacking the electrophilic nitrosonium ion. wikipedia.org

The conditions under which the reaction occurs significantly influence the rate and yield of N-nitrosoamine formation.

Acidic Media : The nitrosation process is highly dependent on pH. Acidic conditions are necessary to facilitate the formation of the nitrosonium ion from nitrous acid. libretexts.orgresearchgate.net The reaction is generally enhanced at an acidic pH. nih.gov However, if the medium is too acidic, the reaction rate can decrease. This is because the secondary amine precursor can become protonated (R₂NH₂⁺), which deactivates the lone pair of electrons on the nitrogen, making it less nucleophilic and thus less reactive towards the nitrosonium ion. nih.gov Therefore, there is an optimal pH range that balances the formation of the nitrosating agent with the availability of the unprotonated amine. nih.gov

Temperature Control : Temperature is another critical factor. Elevated temperatures can increase the rate of nitrosamine (B1359907) formation. libretexts.org In laboratory synthesis, the reaction is often carried out at controlled, cool temperatures (e.g., 0°C) to manage the reaction rate and ensure stability. thieme-connect.de

Reaction Mechanisms: Electrophilic Substitution

Origin of NMBA in Contaminated Products and Environments

The emergence of N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) as a contaminant is linked to both industrial processes and natural environmental factors. It has been identified as a potentially carcinogenic component in tobacco and tobacco smoke and has also been found as an impurity in angiotensin II receptor blocker (ARB) drugs used for treating high blood pressure biosynth.comchemicalbook.com.

Pharmaceutical Manufacturing Processes

The presence of NMBA in pharmaceutical products, particularly in a class of drugs known as 'sartans', has been a significant concern, leading to recalls of affected medications canada.cawww.gov.uknih.gov. The formation of NMBA during drug manufacturing is often unintentional and can arise from several pathways involving precursor molecules and reaction conditions.

One of the primary routes for NMBA formation in pharmaceutical synthesis is through the degradation of solvents. Solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are commonly used in the synthesis of active pharmaceutical ingredients (APIs) researchgate.netresearchgate.netpharmtech.com.

Under certain reaction conditions, these solvents can degrade to form secondary amines. Specifically, DMF can degrade to form dimethylamine (B145610) (DMA), and NMP can hydrolyze to form N-methyl-4-aminobutyric acid (MBA) researchgate.netnih.gov. These resulting secondary amines can then react with nitrosating agents present in the reaction mixture to form nitrosamines researchgate.net. For instance, the nitrosating pathway in sartan-based drugs is thought to be the reaction of the solvent dimethylformamide with nitrous acid, which is used to quench residual azide during the formation of the tetrazole ring eurofins.co.jp.

Interactive Data Table: Solvents and their Degradation Products

| Solvent | Degradation Product (Secondary Amine) | Resulting Nitrosamine |

|---|---|---|

| N,N-Dimethylformamide (DMF) | Dimethylamine (DMA) | N-Nitrosodimethylamine (NDMA) |

| N-Methylpyrrolidone (NMP) | N-methyl-4-aminobutyric acid (MBA) | N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) |

The formation of NMBA is often a result of the reaction between a precursor amine and a nitrosating agent, such as nitrous acid, which can be formed from residual nitrites under acidic conditions researchgate.netpharmaexcipients.com. In the context of sartan drug manufacturing, the synthesis often involves the use of sodium nitrite researchgate.neteurofins.co.jp.

If the precursor, N-methyl-4-aminobutyric acid (MBA), is present (for example, from the degradation of NMP), it can react with these residual nitrites to form NMBA researchgate.netnih.gov. The conditions of the manufacturing process, including temperature, pH, and the concentration of reactants, can significantly influence the rate and extent of this reaction.

Contamination with NMBA and other nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) has been a recurring issue in the sartan class of angiotensin II receptor blockers (ARBs) canada.canih.gov. These drugs, including valsartan, losartan (B1675146), and irbesartan, are widely prescribed for hypertension and heart failure www.gov.uknih.gov.

The initial discovery of NDMA in valsartan in 2018 triggered a broad investigation into the manufacturing processes of these drugs www.gov.uknih.gov. Subsequently, NMBA was identified as an impurity in losartan and irbesartan nih.govnih.gov. Regulatory agencies like the FDA have since established interim acceptable intake limits for these impurities in ARBs and have initiated recalls for products exceeding these limits fda.gov. The contamination has been traced back to specific manufacturing processes and the use of certain reagents and solvents that facilitate the formation of these nitrosamine impurities nih.govresearchgate.net.

Interactive Data Table: Nitrosamine Impurities in Sartan Medications

| Drug | Nitrosamine Impurity |

|---|---|

| Valsartan | N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA) |

| Losartan | N-nitroso-N-methyl-4-aminobutyric acid (NMBA) |

| Irbesartan | N-nitroso-N-methyl-4-aminobutyric acid (NMBA) |

Environmental and Natural Formation

Beyond pharmaceutical manufacturing, NMBA can also be formed in the environment and is found in certain consumer products. The mechanisms of formation in these contexts are similar, involving the reaction of precursor amines with nitrosating agents.

N-Nitroso-N-methyl-4-aminobutyric acid has been identified as a component of various tobacco products, including snuff, chewing tobacco, pipe tobacco, cigars, and cigarettes naarini.comlgcstandards.com. It is considered a tobacco-derived nitrosamino acid chemicalbook.comnih.gov. The formation of NMBA in tobacco is linked to the presence of naturally occurring amines and the use of nitrogen-containing fertilizers during tobacco cultivation, which can lead to the formation of nitrites. During the curing and processing of tobacco, these amines can react with nitrites to form various nitrosamines, including NMBA. The presence of these compounds is highly correlated with the levels of tobacco-specific N-nitrosamines (TSNAs), which are known carcinogens naarini.comlgcstandards.com.

Endogenous Formation in Biological Systems

The formation of N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) within biological systems is a complex process influenced by a confluence of chemical and biological factors. This endogenous synthesis primarily involves the nitrosation of the secondary amine precursor, N-methyl-4-aminobutyric acid. This reaction can be catalyzed by both host-specific biochemical processes and the metabolic activities of resident microflora, particularly within the gastrointestinal tract.

The fundamental chemical reaction underlying the endogenous formation of NMBA is the interaction between a nitrosating agent, most commonly derived from dietary nitrites, and the secondary amine, N-methyl-4-aminobutyric acid. This process is significantly influenced by the ambient pH. The nitrosation of secondary amines generally proceeds optimally under acidic conditions, typically at a pH range of 3-4. europa.eu This is because the acidic environment facilitates the formation of the active nitrosating species, dinitrogen trioxide (N₂O₃), from nitrous acid (HNO₂). While a low pH enhances the formation of the nitrosating agent, a very low pH can lead to the protonation of the amine, reducing its reactivity. nih.gov Consequently, the rate of nitrosation often follows a bell-shaped curve with respect to pH. europa.eu

The availability of precursors is a critical determinant of endogenous NMBA formation. N-methyl-4-aminobutyric acid, the direct precursor, can originate from the hydrolysis of compounds like N-methylpyrrolidone (NMP), a solvent that has been used in various industrial applications. nih.gov Dietary intake of nitrate, which can be converted to nitrite by oral and gut bacteria, provides the essential nitrosating agent. nih.gov

Microorganisms residing in the human body, particularly in the oral cavity and the gastrointestinal tract, play a significant role in catalyzing the formation of N-nitroso compounds. nih.govnih.gov Certain bacteria possess the enzymatic machinery, such as nitrate reductases, to convert nitrate to the more reactive nitrite. nih.gov This is particularly relevant in conditions of achlorhydria (low stomach acid), where bacterial proliferation in the stomach is more likely. nih.gov Studies have demonstrated that nitrosation-proficient bacteria can significantly increase the intragastric formation of N-nitrosamines from their precursors. nih.gov For instance, research in rats with omeprazole-induced achlorhydria showed that the introduction of nitrosation-proficient bacteria like Escherichia coli and Pseudomonas aeruginosa led to a substantial increase in the formation of N-nitrosomorpholine from its precursors. nih.gov While this study did not specifically investigate NMBA, it provides a crucial model for understanding bacteria-mediated endogenous nitrosation.

The table below summarizes key research findings related to the factors influencing the endogenous formation of N-nitroso compounds, which are relevant to understanding the formation of NMBA.

| Factor | Observation | Implication for NMBA Formation |

| pH | Optimal nitrosation rate for most alkylamines occurs at pH 3-4. europa.eu | Formation is favored in acidic environments like the stomach, but extreme acidity can be inhibitory. |

| Precursor Availability | N-methyl-4-aminobutyric acid is a known precursor to NMBA. nih.gov | Exposure to substances that metabolize to this precursor can increase formation risk. |

| Nitrosating Agent | Nitrite is the primary nitrosating agent, which can be formed from dietary nitrate. nih.govdfg.de | Dietary nitrate and nitrite levels are a key determinant of endogenous synthesis. |

| Bacterial Catalysis | Nitrosation-proficient bacteria can significantly increase intragastric N-nitrosamine formation. nih.gov | Conditions that alter the gut microbiome, such as achlorhydria, can impact formation rates. |

| Amine Structure | Secondary amines are direct precursors for nitrosamine formation. acs.org | The chemical structure of the precursor amine influences its susceptibility to nitrosation. |

Metabolic Activation and Biotransformation of N Nitroso N Methyl 4 Aminobutyric Acid

Enzymatic Hydroxylation by Cytochrome P450 (CYP) Enzymes

The initial and rate-limiting step in the metabolic activation of many nitrosamines, including NMBA, is enzymatic hydroxylation at the α-carbon position. acs.orgnih.gov This reaction is catalyzed by the versatile family of cytochrome P450 (CYP) monooxygenases. nih.govresearchgate.netnih.gov These enzymes are found in most tissues and play a critical role in the metabolism of a wide array of xenobiotics and endogenous compounds. nih.govnih.gov

CYP-mediated hydroxylation involves the insertion of a single oxygen atom from molecular oxygen into a C-H bond, a chemically challenging transformation that these enzymes perform with high regio- and stereoselectivity. researchgate.netnih.gov The CYP catalytic cycle is a complex process involving the transfer of electrons, typically from a flavoprotein reductase, to the heme iron within the enzyme's active site. nih.gov

Role of Specific CYP Isoforms in NMBA Metabolism

The metabolism of nitrosamines is often dependent on specific CYP isoforms, with the particular isoform involved being influenced by the size and structure of the nitrosamine's alkyl groups. oup.com For small-chain nitrosamines, CYP2E1 is a major player in their metabolic activation. oup.comnih.gov Studies on various nitrosodialkylamines have shown that as the alkyl chain length increases, the specificity for CYP2E1 can decrease, and other isoforms such as CYP2A6, members of the CYP2C family, and CYP3A4 become more involved in the metabolic process. oup.com

While the specific CYP isoforms responsible for NMBA metabolism are not as extensively characterized as those for simpler nitrosamines like N-nitrosodimethylamine (NDMA), the structural features of NMBA suggest the involvement of multiple CYP enzymes. The presence of both a methyl group and a carboxybutyl group provides potential sites for interaction with different CYP active sites. The metabolism of various drugs and xenobiotics is predominantly handled by the CYP1, CYP2, and CYP3 families, which are responsible for about 80% of clinical drug metabolism. nih.govmdpi.com

Table 1: Major Human CYP Isoforms and Their Role in Xenobiotic Metabolism

| CYP Isoform | General Substrates/Functions | Potential Relevance to NMBA Metabolism |

| CYP1A2 | Metabolism of aromatic amines, polycyclic aromatic hydrocarbons. researchgate.net | May play a role due to the amine functional group in the NMBA precursor. |

| CYP2A6 | Metabolism of nicotine (B1678760) and some nitrosamines like NDEA. nih.govoup.com | High correlation with NDEA deethylation suggests potential involvement. oup.com |

| CYP2C9 | Metabolizes a wide range of drugs, including those with acidic functional groups. mdpi.com | The carboxylic acid moiety of NMBA could make it a substrate for this isoform. |

| CYP2C19 | Metabolizes a variety of drugs; genetic polymorphisms can significantly affect activity. nih.govmdpi.com | Potential involvement due to broad substrate specificity. |

| CYP2D6 | Metabolizes approximately 25% of clinical drugs; highly polymorphic. nih.gov | Broad substrate range suggests a possible role. |

| CYP2E1 | Key enzyme in the metabolism of small-molecule nitrosamines like NDMA. oup.comnih.gov | Likely involved in the demethylation of NMBA. oup.com |

| CYP3A4 | Metabolizes the largest variety of xenobiotics of all CYPs. nih.govmdpi.com | Broad substrate specificity makes it a likely candidate for NMBA metabolism. |

This table is generated based on general knowledge of CYP functions and their known roles in nitrosamine (B1359907) metabolism. Specific studies on NMBA metabolism by each isoform are needed for confirmation.

Formation of Reactive Intermediates

The enzymatic hydroxylation of NMBA by CYP enzymes leads to the formation of unstable and highly reactive intermediates that are central to its carcinogenic activity. oup.comcaymanchem.comnih.gov

One of the identified reactive metabolites of NMBA is methyl-2-oxopropylnitrosamine (MOPN). caymanchem.com This metabolite is formed through the oxidation of NMBA. caymanchem.com The formation of MOPN highlights a metabolic pathway that involves modification of the butyric acid side chain of NMBA.

A critical pathway in the activation of nitrosamines involves the formation of diazonium ions. sci-hub.se Following α-hydroxylation, the resulting α-hydroxynitrosamine is unstable and spontaneously decomposes. sci-hub.senih.gov This decomposition leads to the generation of a diazonium ion, which is an exceptionally good leaving group and can readily lose molecular nitrogen (N2) to form a highly electrophilic carbocation. sci-hub.semasterorganicchemistry.com These carbocations are potent alkylating agents that can react with nucleophilic sites on cellular macromolecules, including DNA. sci-hub.se In the case of NMBA, α-hydroxylation at the methyl group would lead to the formation of a methyldiazonium ion. nih.gov

Alpha-Hydroxylation Pathway

The α-hydroxylation pathway is a crucial metabolic activation route for carcinogenic nitrosamines. nih.govnih.gov This pathway involves the enzymatic hydroxylation of a carbon atom adjacent (in the alpha position) to the N-nitroso group. acs.orgnih.gov For NMBA, there are two potential sites for α-hydroxylation: the methyl group and the methylene (B1212753) group of the butyric acid chain.

Research has shown that for N-nitrosodimethylamine (DMN), approximately 34% is metabolized via the α-hydroxylation pathway in vitro. nih.govnih.gov The extent of α-hydroxylation can vary depending on the specific nitrosamine and the enzymatic system involved. nih.gov The α-hydroxylation of NMBA is the initial step that triggers the cascade of reactions leading to the formation of the ultimate carcinogenic species. sci-hub.se This process is considered the rate-limiting step in the metabolic activation of nitrosamines. acs.org

Subsequent Deactivation Pathways

While metabolic activation is a critical event, cells also possess deactivation or detoxification pathways that can mitigate the harmful effects of reactive metabolites. These pathways aim to convert the reactive intermediates into more stable and water-soluble compounds that can be more easily excreted from the body. nih.gov

For nitrosamines, deactivation can occur through various mechanisms. One potential pathway is the further oxidation of aldehyde intermediates, formed during the decomposition of α-hydroxynitrosamines, to carboxylic acids. nih.gov For instance, formaldehyde, a product of NDMA demethylation, can be oxidized to formic acid. nih.gov

Molecular Mechanisms of N Nitroso N Methyl 4 Aminobutyric Acid Toxicity and Carcinogenesis

DNA Adduct Formation

The cornerstone of NMBA's carcinogenicity lies in its ability to form covalent bonds with DNA, creating structures known as DNA adducts. This process is initiated by the metabolic activation of NMBA, which is thought to primarily occur via α-hydroxylation catalyzed by cytochrome P450 enzymes. researchgate.netnih.gov This enzymatic reaction generates an unstable α-hydroxy derivative that spontaneously decomposes to yield a highly reactive methyldiazonium ion. nih.govnih.gov This ion is a potent alkylating agent that readily attacks nucleophilic sites on the DNA molecule.

The methyldiazonium ion generated from NMBA can methylate various positions on the purine (B94841) and pyrimidine (B1678525) bases of DNA. The primary targets for this alkylation are the nitrogen and oxygen atoms within the DNA bases. nih.govnih.gov This chemical modification alters the structure of the DNA, leading to the formation of DNA adducts. Among the most significant of these are methylated purines, such as N7-methylguanine (N7-MeG) and O⁶-methylguanine (O⁶-MeG). nih.govnih.gov While N7-MeG is the most abundant adduct, the formation of O⁶-MeG is considered to be a particularly critical event in the initiation of carcinogenesis due to its miscoding potential during DNA replication. nih.govnih.gov

While the primary reactive species from NMBA is the methyldiazonium ion leading to methylated DNA adducts, the complete profile of adducts can be complex. Research on similar N-nitrosamines suggests that other reactive species, such as formaldehyde, can also be generated during metabolic activation. researchgate.netnih.gov Formaldehyde is capable of forming its own spectrum of DNA adducts, including hydroxymethylene adducts and DNA-protein cross-links. However, specific studies comprehensively profiling all DNA adducts formed as a direct result of NMBA metabolism are still an area of active investigation. The primary and most well-documented adducts remain the methylated bases.

Table 1: Major DNA Adducts Formed by Metabolites of Simple N-Nitrosamines like NMBA

| Adduct Type | Specific Adduct | Significance in Carcinogenesis |

| Methylated Guanine (B1146940) | O⁶-methylguanine (O⁶-MeG) | Highly miscoding, leading to G:C to A:T transition mutations. nih.gov |

| Methylated Guanine | N7-methylguanine (N7-MeG) | Most abundant adduct, can lead to depurination and abasic sites. |

| Methylated Adenine | N3-methyladenine (N3-MeA) | Can block DNA replication and is cytotoxic if not repaired. |

The formation of DNA adducts by NMBA metabolites has profound consequences for the integrity of the genome. These adducts can physically obstruct the DNA replication machinery, specifically DNA polymerases, leading to a halt in DNA synthesis. nih.govnih.gov The presence of a bulky adduct can cause the replication fork to stall, which if not resolved, can lead to more severe DNA damage.

Furthermore, certain adducts, most notably O⁶-MeG, are promutagenic. During DNA replication, DNA polymerase often incorrectly pairs thymine (B56734) instead of cytosine opposite an O⁶-MeG adduct. nih.gov This mispairing, if not corrected by cellular DNA repair mechanisms, will result in a permanent G:C to A:T transition mutation in the subsequent round of replication. This type of point mutation is a hallmark of exposure to alkylating agents and can lead to the activation of oncogenes or the inactivation of tumor suppressor genes, driving the process of carcinogenesis. nih.gov

The cell possesses a variety of DNA repair pathways to counteract the damaging effects of alkylating agents. researchgate.netyoutube.com Base excision repair (BER) is a primary mechanism for removing smaller adducts like N7-MeG and N3-MeA. researchgate.net The O⁶-methylguanine-DNA methyltransferase (MGMT) protein specifically and directly removes the methyl group from O⁶-MeG, restoring the guanine base to its original state. nih.gov However, if these repair systems are overwhelmed or deficient, the persistence of DNA adducts increases the likelihood of mutations and the initiation of cancer.

Genotoxicity

The genotoxicity of a substance refers to its ability to damage the genetic material within a cell. chemicalbook.com N-Nitroso-N-methyl-4-aminobutyric acid is recognized as a genotoxic agent, a property that is intrinsically linked to its capacity to form DNA adducts and induce further DNA damage. mdpi.comnih.gov

The formation of DNA adducts is the initial step in a cascade of events that constitute the genotoxic effects of NMBA. The presence of these adducts can trigger various forms of DNA damage, compromising the structural integrity of the DNA molecule.

The cellular processing of DNA adducts can lead to the formation of single-strand breaks (SSBs) and the more severe double-strand breaks (DSBs). nih.gov SSBs can arise during the repair of base adducts, for instance, as an intermediate in the BER pathway. If the repair process is inefficient or stalled, these breaks can persist.

Table 2: Genotoxic Effects of N-Nitroso-N-methyl-4-aminobutyric Acid (NMBA)

| Genotoxic Endpoint | Observation | Methodology | Reference |

| DNA Damage | Induction of DNA damage in primary human and macaque hepatocytes | Comet Assay | medchemexpress.com |

| DNA Strand Breaks | Implicated in the mechanism of action of similar N-nitroso compounds | FADU Assay | nih.gov |

Induction of DNA Damage

Micronucleus Formation

N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) is recognized for its genotoxic activity, which includes the induction of micronuclei. Micronuclei are small, extranuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division. Their formation is a hallmark of chromosomal damage or disruption of the mitotic apparatus.

In vitro studies using metabolically competent human HepaRG cells, which can simulate human liver metabolism, have been employed to assess the genotoxicity of various nitrosamines, including NMBA. researchgate.net When evaluated in a flow-cytometry-based micronucleus (MN) assay, NMBA was one of eight nitrosamines investigated for its ability to cause aneugenicity (loss or gain of whole chromosomes) or clastogenicity (structural chromosome damage). researchgate.net These investigations, particularly in three-dimensional (3D) spheroid cultures of HepaRG cells that exhibit higher cytochrome P450 (CYP) activity compared to conventional 2D cultures, are crucial for understanding the potential for chromosomal damage following metabolic activation. researchgate.net The genotoxicity of other nitrosamines, such as N-nitroso propranolol (B1214883) (NNP), has also been demonstrated through the induction of micronuclei in human lymphoblastoid TK6 cells when activated by hamster liver S9 fractions, further highlighting this pathway of toxicity for the nitrosamine (B1359907) class. nih.gov

Mutagenicity in Bacterial and Mammalian Cell Systems

NMBA is classified as a potent mutagenic carcinogen. sci-hub.se Its ability to induce mutations has been evaluated in various biological systems, a standard practice for assessing the carcinogenic potential of chemical compounds. For a nitrosamine to exhibit mutagenic activity, it typically requires metabolic activation by cytochrome P450 enzymes into a reactive form. sci-hub.se

The mutagenicity of nitrosamines is well-documented in bacterial reverse mutation assays, commonly known as the Ames test. nih.govsci-hub.se This test uses specific strains of Salmonella typhimurium to detect mutations. For many nitrosamines, the addition of a mammalian metabolic activation system, such as rat or hamster liver S9 fractions, is necessary to convert the compound into a mutagen. nih.gov Hamster liver S9 has often been found to be more effective than rat liver S9 for activating nitrosamines into mutagens in these bacterial systems. nih.gov

Beyond bacterial systems, the mutagenic potential of nitrosamines is confirmed in mammalian cells. Studies have shown that compounds like NNP can induce gene mutations in human lymphoblastoid TK6 cells. researchgate.netnih.gov Furthermore, using a panel of TK6 cell lines that individually express different human cytochrome P450 enzymes, it has been possible to identify the specific enzymes most active in bioactivating nitrosamines into genotoxic agents. nih.gov This detailed analysis in both bacterial and human cell systems confirms that compounds like NMBA possess significant mutagenic properties, which are closely linked to their carcinogenic potential. researchgate.netsci-hub.se

Table 1: Genotoxicity of N-Nitrosamines in Various Assay Systems

| Compound | Assay System | Metabolic Activation | Observed Effect |

| NMBA | 3D HepaRG Spheroids | Endogenous (CYP enzymes) | DNA Damage (CometChip Assay) researchgate.net |

| NMBA | 3D HepaRG Spheroids | Endogenous (CYP enzymes) | Micronucleus Formation researchgate.net |

| N-Nitroso Propranolol (NNP) | Salmonella typhimurium (TA100, TA1535, TA98) | Hamster Liver S9 | Concentration-dependent mutations nih.gov |

| N-Nitroso Propranolol (NNP) | Human Lymphoblastoid TK6 Cells | Hamster Liver S9 | Micronuclei and gene mutations nih.gov |

Carcinogenesis Pathways

The carcinogenic activity of N-nitroso compounds (NOCs) like NMBA is a multi-step process initiated by metabolic activation. sci-hub.seresearchgate.net These compounds are generally stable at physiological pH and require enzymatic conversion, primarily by cytochrome P450 (CYP) monooxygenases, to become carcinogenic. sci-hub.senih.gov This bioactivation is a critical prerequisite for their ability to damage cellular macromolecules and initiate cancer. openrepository.com

The process of carcinogenesis by nitrosamines is complex, involving not only the formation of DNA-damaging agents but also the generation of reactive oxygen species (ROS) and other radicals. nih.gov These reactive species contribute to cellular damage and can modulate gene expression patterns related to critical cellular processes like apoptosis, cell cycle control, and DNA repair, further promoting carcinogenesis. nih.gov NMBA is recognized as a potent animal carcinogen and a potential human carcinogen, underscoring the significance of these pathways. chemicalbook.comebi.ac.ukmdpi.com

Tumorigenesis through DNA Alkylation and Mutation

The primary mechanism by which NMBA initiates tumorigenesis is through the alkylation of DNA. nih.gov Following metabolic activation, nitrosamines like N-nitrosodimethylamine (NDMA) and by extension NMBA, generate highly reactive electrophilic intermediates, such as the methyldiazonium ion. nih.govmdpi.comnih.gov This reactive species can then attack nucleophilic sites on DNA bases, forming covalent adducts. nih.govmdpi.com

The formation of specific DNA adducts is critical to the mutagenic and carcinogenic process. Key adducts formed by methylating agents include N7-methylguanine (N7-MeG), N3-methyladenine (N3-MeA), and O⁶-methylguanine (O⁶-MeG). nih.gov While N7-MeG is the most abundant lesion, O⁶-MeG is considered one of the most significant pro-mutagenic adducts. nih.govmdpi.com The persistence of O⁶-MeG in the DNA of specific tissues is strongly correlated with tumor development. mdpi.com This adduct can cause mispairing during DNA replication, leading to G to A transition mutations, a type of mutation frequently observed in key genes like the ras oncogene in animals treated with methylating carcinogens. mdpi.com The relationship between the formation of these DNA adducts, the efficiency of DNA repair mechanisms, and the resulting mutations is central to understanding the carcinogenic potency of NMBA. nih.gov

Cellular and Molecular Responses to NMBA Exposure

Exposure of cells to NMBA triggers a complex array of cellular and molecular responses aimed at mitigating the damage caused by DNA alkylation. nih.gov The presence of DNA adducts activates cellular DNA repair pathways. nih.gov One of the most crucial repair mechanisms for O⁶-MeG adducts involves the enzyme O⁶-methylguanine-DNA methyltransferase (MGMT), which directly removes the methyl group from guanine, restoring the DNA's integrity. The efficiency and capacity of this repair system can significantly influence tissue susceptibility to carcinogenesis. openrepository.com

In addition to direct repair, cells may activate broader stress response pathways. Studies on various N-nitroso compounds have shown that their exposure can lead to the formation of reactive oxygen species (ROS) and other radicals. nih.gov This oxidative stress can, in turn, trigger signaling cascades that affect fundamental cellular processes, including:

DNA Repair: Upregulation of various repair systems to handle the increased load of DNA damage. nih.gov

Cell Cycle Blockage: Arresting the cell cycle to provide time for DNA repair before replication, preventing the fixation of mutations. nih.gov

Apoptosis: Initiating programmed cell death to eliminate heavily damaged cells that cannot be repaired, a crucial mechanism to prevent the propagation of mutated cells. nih.gov

These responses highlight a cellular battle between damage induction by NMBA and the cell's protective mechanisms. The ultimate outcome—cell survival, mutation, or death—determines whether exposure leads to the initiation of cancer. nih.gov

Organ-Specific Carcinogenesis

A notable feature of N-nitroso compounds is their ability to induce tumors in specific organs, a phenomenon known as organotropism. openrepository.comnih.gov The specific site of tumor development is influenced by several factors, including the route of administration, the chemical structure of the nitrosamine, and, most importantly, the metabolic capabilities of different tissues. The organ-specific carcinogenicity of NMBA has been clearly demonstrated in animal models. ebi.ac.uknih.gov

NMBA is a known metabolite of several N-nitrosomethyl-N-alkylamines and has been identified as a potent carcinogen that primarily targets the urinary bladder in rats. mdpi.com This specificity is linked to the metabolic activation of the compound within the target organ, leading to localized DNA damage and subsequent tumor formation. openrepository.com

Bladder Transitional Cell Carcinomas in Rats

NMBA is a well-established inducer of urinary bladder cancer in rats. chemicalbook.comebi.ac.ukcaymanchem.com When administered to rats, NMBA causes a high incidence of transitional cell carcinomas, the most common type of bladder cancer. mdpi.com These tumors arise from the transitional epithelium (urothelium) that lines the bladder.

Studies using carcinogens like N-butyl-N-(4-hydroxybutyl)-nitrosamine (BBN) and N-methyl-N-nitrosourea (MNU) in rats provide models for understanding the development of these bladder tumors. nih.govnih.gov The process often begins with urothelial dysplasia and progresses to form large papillomas and invasive carcinomas. nih.gov In the case of NMBA, its role as a bladder carcinogen is so well-defined that it serves as a reference point in toxicological studies. mdpi.com The development of these tumors is a direct consequence of the metabolic activation of NMBA, leading to the formation of DNA adducts within the urothelial cells, initiating the molecular events that drive the transformation of normal cells into cancerous ones. ebi.ac.ukmdpi.com

Table 2: Summary of Carcinogenic Mechanisms of NMBA

| Mechanism | Description | Key Molecules/Events | Reference |

| Metabolic Activation | Enzymatic conversion of NMBA to a reactive electrophile. | Cytochrome P450 (CYP) enzymes. | nih.gov, sci-hub.se |

| DNA Alkylation | Covalent bonding of a methyl group to DNA bases. | Methyldiazonium ion, O⁶-methylguanine (O⁶-MeG). | nih.gov, mdpi.com, nih.gov |

| Mutation Induction | Errors in DNA replication due to adducts like O⁶-MeG. | G to A transition mutations in genes like ras. | mdpi.com |

| Organ-Specific Targeting | Preferential tumor induction in a specific organ. | High incidence of transitional cell carcinomas in the rat bladder. | caymanchem.com, ebi.ac.uk, mdpi.com |

Systemic Tumors in Nasal Cavity, Lung, and Liver

The carcinogenic properties of N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) and other related N-nitroso compounds are not confined to a single organ but can lead to the development of tumors in various tissues. This section explores the research findings concerning tumors in the nasal cavity, lung, and liver, drawing upon studies of NMBA and structurally similar nitrosamines to understand the underlying molecular mechanisms of their toxicity and carcinogenic action.

Nasal Cavity Tumors

While extensive research specifically detailing NMBA-induced nasal tumors is not widely available, studies on other N-nitroso compounds offer significant insights into the potential for such effects. The nasal cavity is a recognized target for a variety of nitrosamines, with tumor induction demonstrated in rodent models. For example, N-nitrosobis(2-hydroxypropyl)amine (BHP) has been shown to induce a spectrum of proliferative lesions in the nasal cavities of rats. nih.gov These lesions include squamous cell papilloma, adenoma, and focal hyperplasia, highlighting the susceptibility of nasal tissues to the carcinogenic effects of nitrosamines. nih.gov

In a study involving Wistar rats that were administered BHP in their drinking water, the development of various preneoplastic and neoplastic lesions within the nasal cavity was observed. nih.gov The types of lesions and their frequency of occurrence serve as a valuable model for understanding how nitrosamines can impact this anatomical site.

Table 1: Nasal Proliferative Lesions Induced by N-nitrosobis(2-hydroxypropyl)amine (BHP) in Rats

| Lesion Type | Incidence in BHP-treated rats (n=25) |

|---|---|

| Squamous cell papilloma | Data not specified in abstract |

| Adenoma | Data not specified in abstract |

| Focal hyperplasia | Data not specified in abstract |

| Olfactory neuroblastoma (ONB) | 1/25 |

Data derived from a study on male Wistar rats administered 2000 ppm BHP in their drinking water. nih.gov

The carcinogenic mechanism of nitrosamines in the nasal cavity involves the metabolic activation of these compounds by cytochrome P450 enzymes, which are present in the nasal epithelium. nih.gov This activation process generates reactive electrophiles capable of forming DNA adducts, thereby initiating the carcinogenic cascade. nih.gov The resulting tumors can be of various histological types, encompassing both epithelial and neuroepithelial neoplasms, such as olfactory neuroblastoma. nih.gov

Lung Tumors

The lungs represent a primary target for numerous systemic carcinogens, including N-nitroso compounds. Although specific data on lung tumors induced by NMBA are limited within the available literature, extensive research on the structurally analogous tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), provides crucial information. NNK is recognized as a potent lung carcinogen in rodents, consistently leading to the development of pulmonary adenocarcinomas. nih.gov

Investigations into NNK-induced lung tumorigenesis in rats have demonstrated that even a single dose can be adequate to induce preneoplastic lesions, such as alveolar hyperplasia and atypical dysplasia. nih.gov The progression from these early lesions to malignant carcinomas involves the activation of oncogenes and the disruption of tumor suppressor genes. nih.gov

Table 2: Progression of NNK-Induced Pulmonary Lesions in Rats

| Time After NNK Treatment | Predominant Lesion Type |

|---|---|

| Up to 34 weeks | Hyperplasia |

| 34-42 weeks | Adenoma |

| After 34 weeks | Carcinoma |

Based on findings from animal experiments with NNK. nih.gov

The molecular pathways responsible for lung carcinogenesis by nitrosamines like NNK are centered on metabolic activation, which results in the formation of DNA adducts that can cause genetic mutations. nih.govnih.gov The delicate balance between the metabolic activation and detoxification pathways within the lung tissue is a critical factor in determining an individual's risk of developing cancer. nih.gov

Liver Tumors

As the central organ for the metabolism of foreign substances, including N-nitroso compounds, the liver is a frequent target for their carcinogenic effects. researchgate.net Studies focusing on N-methyl-N-nitrosourea (NMU), a related compound, have confirmed its capacity to induce liver tumors in rats. nih.govtaylorandfrancis.com The administration of NMU has been shown to initiate the process of hepatocarcinogenesis, with subsequent promotion leading to the formation of hepatocellular adenomas and carcinomas. nih.gov

Research conducted on Wistar rats has investigated the role of ras gene mutations in liver tumors induced by NMU and diethylnitrosamine; however, in that specific study, no mutations were found in the examined codons. nih.gov This finding suggests that other genetic and epigenetic modifications are also critically involved in the development of liver cancer induced by nitrosamines.

Table 3: Incidence of Liver Tumors in F344/NCr Rats Initiated with NMU

| Treatment Group | Incidence of Hepatocellular Adenomas and Carcinomas (at 80 weeks) |

|---|---|

| NMU alone | 1 liver cell adenoma in males, 0 in females |

| NMU followed by Phenobarbital (promoter) | 50% in males, 40% in females |

Data from a study on F344/NCr rats administered multiple low doses of NMU. nih.gov

The mechanism of liver tumorigenesis by N-nitroso compounds is intricately linked to their metabolism within hepatocytes. nih.gov The formation of DNA adducts in these cells can trigger mutations in essential genes that regulate cell proliferation and differentiation, ultimately culminating in neoplastic transformation. nih.gov The persistence of these DNA adducts, especially O6-methylguanine, is regarded as a pivotal factor in the initiation of liver cancer. nih.gov

Toxicological Assessment and Risk Evaluation of N Nitroso N Methyl 4 Aminobutyric Acid

In Vivo Carcinogenicity Studies

In vivo studies using animal models have been fundamental in characterizing the carcinogenic potential of NMBA. These studies provide critical data on tumor incidence, target organs, and the influence of dose and exposure route on carcinogenicity.

NMBA has demonstrated potent carcinogenicity across multiple rodent species, inducing tumors in various organs. nih.gov Systemic tumors have been observed regardless of the administration route tested. nih.gov The specific target organs can differ between species, highlighting the complexity of its carcinogenic action. In rats, rare tumors have been noted in the nasal cavity, tongue, oropharynx, lung, esophagus, forestomach, liver, kidney, and urinary bladder. nih.gov In hamsters, rare tumors were observed in the nasal cavity, lung, forestomach, liver, and urinary bladder, while in mice, they occurred in the nasal cavity, tongue, esophagus, and forestomach. nih.gov

The carcinogenic effects of NMBA have been shown to be dose-dependent. Studies in rats have provided specific insights into the relationship between the administered dose and tumor development.

One study found that administration of NMBA in the drinking water at a concentration of 300 mg/L per day resulted in the induction of transitional cell carcinomas in the bladder of F344 rats. caymanchem.commdpi.com Another study focusing on esophageal cancer in Sprague-Dawley (SD) rats demonstrated a 100% tumor incidence at 20 weeks under two different dosing regimens: 0.5 mg/kg of NMBA administered three times a week for five weeks, or once a week for fifteen weeks. nih.gov

| Rodent Model | Dose and Administration | Target Organ | Tumor Type | Incidence | Reference |

| F344 Rats | 300 mg/L in drinking water (daily) | Bladder | Transitional Cell Carcinoma | Not specified | caymanchem.com, mdpi.com |

| Sprague-Dawley Rats | 0.5 mg/kg (3x/week for 5 weeks) | Esophagus | Not specified | 100% | nih.gov |

| Sprague-Dawley Rats | 0.5 mg/kg (1x/week for 15 weeks) | Esophagus | Not specified | 100% | nih.gov |

The primary route of exposure used in many carcinogenicity studies of NMBA is through drinking water. caymanchem.commdpi.com This method of administration is relevant for assessing the risk of environmental exposure and has been shown to effectively induce bladder and kidney tumors in rats. nih.govmdpi.com Oral gavage and injection have also been used as routes of administration in studies that identified the esophagus as a target organ for NMBA-induced carcinogenesis in rats. nih.gov The ability of NMBA to cause tumors via different routes of administration underscores its systemic carcinogenic potential. nih.gov

The zebrafish (Danio rerio) embryo model is utilized to assess the developmental toxicity of chemical compounds, including NMBA. These models allow for the evaluation of adverse effects during embryonic development in a 96-hour post-fertilization exposure period. While detailed studies on the specific developmental effects of NMBA in zebrafish are emerging, the model has been used to investigate the toxicity of other nitrosamines. For instance, studies on N-nitrosodiethylamine (NDEA) in zebrafish have shown effects such as reduced hatching rates, decreased heart rates, and physical deformities. The zebrafish model is considered a sensitive tool for predicting the toxic responses to such compounds. researchgate.net Data from studies on other aquatic species, such as the fathead minnow (Pimephales promelas), have established a 96-hour lethal concentration (LC50) for NMBA of 193 mg/L. isotope.com

Rodent Models (Rats, Hamsters, Mice)

In Vitro Mechanistic Studies

In vitro studies using human cell lines are crucial for investigating the specific molecular mechanisms underlying the toxicity and carcinogenicity of NMBA without the use of live animals. These models, particularly those that are metabolically competent, offer insights into human-relevant DNA damage and metabolic activation pathways.

The human HepaRG cell line is a valuable in vitro model for studying the genotoxicity of compounds like NMBA because these cells are metabolically competent, expressing critical cytochrome P450 enzymes involved in the bioactivation of nitrosamines. nus.edu.sgresearchgate.net

Studies have directly evaluated the DNA-damaging potential of NMBA in HepaRG cells. One investigation of eight different nitrosamines found that all, including NMBA, induced a significant increase in the DNA damage biomarker γ-H2AX. iwaponline.com Further research has highlighted the importance of the cell culture format. In one study, NMBA tested positive for inducing micronuclei—a marker of chromosomal damage—only in the three-dimensional (3D) spheroid HepaRG model, and not in the conventional two-dimensional (2D) culture. researchgate.netresearchgate.net This suggests that 3D HepaRG spheroids may provide a more sensitive system for evaluating the genotoxicity of certain nitrosamines, better reflecting the complex cell interactions of in vivo tissues. researchgate.netresearchgate.net

| In Vitro Model | Assay | Endpoint | Result for NMBA | Reference |

| HepaRG Cells | γ-H2AX | DNA Damage | Positive | iwaponline.com |

| 2D HepaRG Cells | Micronucleus Assay | Genotoxicity (Chromosomal Damage) | Negative | researchgate.net, researchgate.net |

| 3D HepaRG Spheroids | Micronucleus Assay | Genotoxicity (Chromosomal Damage) | Positive | researchgate.net, researchgate.net |

Human HepaRG Cell Models (2D and 3D Spheroids)

Metabolic Competence and CYP Activity

The metabolic activation of N-nitroso-N-methyl-4-aminobutyric acid (NMBA) is a critical step in its potential carcinogenicity. This process is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govoup.com These enzymes catalyze the hydroxylation of the α-carbon atom of nitrosamines, a major activation pathway. oup.com

Studies have shown that various CYP isozymes are involved in the metabolism of N-nitrosamines, with the specific isozyme depending on the structure of the nitrosamine (B1359907). For instance, N-nitrosodimethylamine (NDMA) is primarily activated by CYP2E1. nih.govoup.com As the alkyl chain length of N-alkylnitrosamines increases, the contribution of CYP2A6 becomes more significant. nih.gov Specifically for NMBA, research indicates that CYP2A6 plays a major role in its metabolic activation. nih.gov

The metabolic process can be influenced by various factors, including the presence of other substances. For example, ethanol (B145695) has been shown to enhance the metabolic activation of NMBA in the rat esophagus, an effect attributed to the induction of CYP2A enzymes. researchgate.net Interestingly, this enhancement appears to be independent of CYP2E1. researchgate.net

The involvement of specific CYP enzymes in the activation of NMBA highlights the importance of understanding their expression and activity in different tissues and species for accurate risk assessment. nih.govresearchgate.net The differential availability and substrate specificity of CYP enzymes across species suggest that a single-species approach for modeling and risk assessment may not be sufficient. researchgate.net

Table 1: Key Cytochrome P450 Enzymes in Nitrosamine Metabolism

| Nitrosamine | Key CYP Enzyme(s) |

| N-nitrosodimethylamine (NDMA) | CYP2E1 nih.govoup.com |

| N-nitrosodiethylamine (NDEA) | CYP2A6 oup.com |

| N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) | CYP2A6 nih.gov |

| N-nitrosodibutylamine (NDBA) | CYP1A1 nih.gov |

Assessment of Genotoxicity (CometChip Assay, Micronucleus Assay)

The genotoxic potential of NMBA, its ability to damage DNA, is a significant concern. Various in vitro assays are employed to evaluate this, with the Comet assay and the Micronucleus assay being two of the most common and well-established methods. nih.govbohrium.com

The Comet assay , or single-cell gel electrophoresis, is a sensitive technique for detecting DNA strand breaks in individual cells. nih.govvliz.be The alkaline version of the assay is widely used as it can detect both single and double-strand breaks, as well as alkali-labile sites that can arise from DNA adduct formation. vliz.be A high-throughput version, the CometChip assay, allows for the simultaneous testing of multiple substances and concentrations, increasing efficiency. nih.gov This method is valuable for assessing the DNA-damaging properties of chemicals like NMBA. nih.gov

The Micronucleus assay is another crucial test for genotoxicity, specifically for detecting chromosomal damage. bohrium.comvliz.be Micronuclei are small, extranuclear bodies that form when chromosome fragments or whole chromosomes fail to be incorporated into the daughter nuclei during cell division. vliz.be An increased frequency of micronucleated cells is an indicator of cytogenetic damage. bohrium.com This assay is considered a gold standard in mutagenesis testing and is widely used for both in vitro and in vivo studies. bohrium.commdpi.com

Both the Comet and Micronucleus assays are recommended by regulatory agencies for evaluating the potential cancer risk of chemical compounds. bohrium.com For accurate assessment, it is crucial to consider factors such as metabolic activation, as some compounds, including nitrosamines, require enzymatic conversion to become genotoxic. nih.gov Therefore, these assays are often conducted with the addition of a metabolic activation system, such as liver S9 fractions, to mimic in vivo conditions. nih.gov

Quantitative Structure-Activity Relationships (QSAR) for Nitrosamines

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of chemicals based on their molecular structure. nih.govmdpi.com For nitrosamines, QSAR is a valuable approach for predicting their carcinogenic potential, especially when experimental data is limited. nih.govnih.gov This is particularly relevant for the growing number of structurally complex nitrosamines being identified. nih.gov

The underlying principle of QSAR is that the structure of a molecule determines its properties and biological activity. mdpi.com By analyzing a dataset of nitrosamines with known carcinogenic potencies, QSAR models can identify key molecular descriptors—such as electronic properties, steric effects, and the number of α-hydrogens—that correlate with carcinogenicity. researchgate.netnih.gov

Different QSAR approaches are used for nitrosamines. The "category approach" and "read-across" are common methods. nih.gov The category approach groups chemicals with similar structural features and toxicological properties, allowing for the prediction of the activity of an untested compound based on the known activity of others in the same category. nih.gov Read-across uses data from a well-studied source chemical to predict the properties of a structurally similar target chemical. nih.gov Studies have shown that QSAR models based on these approaches can predict the carcinogenicity of N-nitroso compounds with good accuracy. nih.gov

More advanced QSAR models incorporate quantum mechanical descriptors and 3D-QSAR partial least squares (PLS) regression to predict the carcinogenic potency (logTD50) of nitrosamines. nih.gov These models aim to provide a more quantitative and nuanced understanding of the structure-activity relationships within this class of compounds. nih.goveuropa.eu The development of robust QSAR models is crucial for prioritizing nitrosamines for further testing and for setting acceptable intake limits. nih.goveuropa.eu

Regulatory Context and Risk Assessment Methodologies

IARC Classification of Carcinogenicity for NMBA

The International Agency for Research on Cancer (IARC), a part of the World Health Organization (WHO), is responsible for evaluating the carcinogenic risk of various agents to humans. who.intnih.gov IARC classifies agents into one of four groups based on the strength of the evidence for carcinogenicity: Group 1 (carcinogenic to humans), Group 2A (probably carcinogenic to humans), Group 2B (possibly carcinogenic to humans), and Group 3 (not classifiable as to its carcinogenicity to humans). europa.eunih.gov

While a specific IARC classification for N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) is not explicitly listed in the readily available search results, N-nitrosamines as a class are generally considered to be potent carcinogens. nih.goveuropa.eu Many N-nitroso compounds that have been tested are found to be carcinogenic in animal studies. nih.gov For instance, IARC has classified N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) as "probably carcinogenic to humans" (Group 2A). europa.eueuropa.eu Given that NMBA is a member of the N-nitrosamine class and has been shown to induce tumors in rats, it is treated as a probable human carcinogen by regulatory agencies. mdpi.com

Acceptable Intake (AI) Limits and Threshold of Toxicological Concern (TTC)

To manage the risk associated with nitrosamine impurities, regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established Acceptable Intake (AI) limits. europa.eufda.govfda.gov The AI represents a level of exposure to an impurity that is considered to pose a negligible risk of carcinogenicity over a lifetime. fda.gov

For nitrosamines with sufficient carcinogenicity data, a compound-specific AI can be calculated based on rodent carcinogenicity data, such as the TD50 (the dose that gives a 50% tumor incidence). fda.gov However, for many nitrosamines, including newer and less-studied ones, such data is not available. In these cases, the concept of the Threshold of Toxicological Concern (TTC) is applied. europa.eufda.gov

The TTC is a pragmatic risk assessment tool that establishes a generic exposure threshold for chemicals with limited or no toxicological data, below which there is a very low probability of an appreciable risk to human health. fda.gov For nitrosamines, a class-specific TTC has been established based on the carcinogenic potency of the most potent, well-studied nitrosamines. europa.eufda.gov The FDA, for instance, has set a TTC of 26.5 ng/day for nitrosamine impurities, which is based on the AI for N-nitrosodiethylamine (NDEA). fda.gov The EMA has also adopted a TTC approach, with a limit of 18 ng/day for nitrosamines where substance-specific data are lacking. europa.eu

The AI for NMBA, as with other nitrosamines, is often determined through a process of read-across from structurally similar nitrosamines with known carcinogenic potency. researchgate.net The FDA has recommended an AI limit for NMBA based on this approach. fda.gov

Table 2: Examples of Regulatory Limits for Nitrosamines

| Regulatory Body | Approach | Limit |

| FDA | Acceptable Intake (AI) for NDMA | 96 ng/day zamann-pharma.com |

| FDA | Threshold of Toxicological Concern (TTC) for Nitrosamines | 26.5 ng/day fda.gov |

| EMA | Threshold of Toxicological Concern (TTC) for Nitrosamines | 18 ng/day europa.eu |

Challenges in Risk Assessment due to Data Limitations

This data gap presents several challenges for both regulatory agencies and pharmaceutical manufacturers:

Difficulty in establishing compound-specific AI limits: Without robust carcinogenicity data, it is challenging to derive a precise AI for each specific nitrosamine. fda.gov This often necessitates the use of more conservative approaches like the TTC or read-across, which may not fully reflect the actual potency of the compound.

Potential for unnecessary studies or market discontinuation: The uncertainty arising from data limitations can lead to overly cautious decision-making, such as conducting extensive and costly studies or even discontinuing drug products from the market, which can result in drug shortages and impact patient access to necessary medications. zamann-pharma.com

Need for improved predictive models: To address these challenges, there is a growing need for the development and validation of reliable in silico tools, such as QSAR models, to predict the carcinogenic potential of nitrosamines with greater accuracy and efficiency. nih.gov

Regulatory bodies are actively working to address these challenges by providing guidance on methodologies for setting AI limits for new nitrosamines with insufficient data and by encouraging the development of new approach methodologies (NAMs) to reduce reliance on animal testing. europa.eunih.gov

Analytical Methodologies for N Nitroso N Methyl 4 Aminobutyric Acid in Research Matrices

Chromatographic Techniques

Chromatography, coupled with mass spectrometry, stands as the primary approach for the analysis of NMBA. nih.gov Both liquid and gas chromatography have been explored, with liquid chromatography demonstrating significant advantages for this specific compound. nih.govmac-mod.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely adopted and robust technique for the determination of NMBA. nih.govmagtechjournal.commdpi.com This method offers high sensitivity and selectivity, allowing for the detection of trace levels of NMBA in complex matrices like active pharmaceutical ingredients (APIs) and drug products. magtechjournal.commdpi.comresearchgate.net The LC-MS/MS approach is particularly suitable for NMBA, a compound that is not amenable to direct analysis by gas chromatography. shimadzu.comfda.gov Various LC-MS/MS methods have been developed and validated for the quantitative analysis of NMBA in sartan substances, among others. mdpi.comnih.gov These methods are often capable of simultaneously detecting multiple nitrosamine (B1359907) impurities. fda.govwaters.com

Different ionization sources can be employed in LC-MS/MS analysis, with atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) being common choices. researchgate.net Some studies suggest that the APCI source is more suitable for the quantitative detection of NMBA compared to the ESI source. mdpi.comresearchgate.net The selection of an appropriate chromatographic column, such as a C18 column, is crucial for achieving effective separation of NMBA from the matrix components. magtechjournal.commdpi.com

Table 1: Example of LC-MS/MS Method Parameters for NMBA Analysis in Losartan (B1675146) Potassium

| Parameter | Condition |

| Chromatographic Column | Shimadzu Shim-pack XR-ODS II (2.0 mm×150 mm, 2.2 μm) |

| Mobile Phase | Gradient elution with Water (0.1% formic acid) and Methanol (B129727) |

| Flow Rate | 0.3 mL·min⁻¹ |

| Column Temperature | 40 ℃ |

| Ionization Mode | Electrospray Ionization (ESI) |

| Data Acquisition | Multiple Reaction Monitoring (MRM) |

This table is based on data from a study on the determination of NMBA in losartan potassium. magtechjournal.com

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive data acquisition mode used in tandem mass spectrometry for quantification. nih.govnih.gov In MRM, the first quadrupole selects a specific precursor ion (the ionized molecule of interest, in this case, NMBA), which is then fragmented in the collision cell. The third quadrupole is set to monitor for specific product ions that are characteristic fragments of the precursor. nih.gov This process significantly enhances the signal-to-noise ratio, allowing for very low limits of quantification (LOQ). mdpi.comwaters.com

For NMBA, several precursor-to-product ion transitions can be monitored to ensure reliable identification and quantification. magtechjournal.com The use of MRM is a cornerstone of many validated methods for NMBA analysis in pharmaceuticals. mdpi.comnih.gov For instance, a method for determining NMBA in losartan potassium utilized three distinct MRM transitions to confirm the presence and quantity of the impurity. magtechjournal.com

Table 2: MRM Transitions for N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| 147.15 | 117.10 | -11 |

| 147.15 | 87.10 | -13 |

| 147.15 | 44.10 | -13 |

This table presents data from a validated LC-MS/MS method for NMBA analysis. magtechjournal.com

High-Resolution Mass Spectrometry (HRMS) offers an alternative and complementary approach to tandem quadrupole MS for NMBA analysis. waters.com Techniques like Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) provide the benefit of accurate mass measurement, which adds a high degree of specificity to the analysis. waters.comrsc.org This capability is crucial for avoiding false-positive results that can arise from matrix interferences, a common issue when using unit mass resolution instruments. thermofisher.cn

Platforms such as Quadrupole Time-of-Flight (QTof) and Orbitrap mass spectrometers are used for this purpose. waters.comthermofisher.cn An LC-HRMS method was developed by the U.S. Food and Drug Administration (FDA) for the simultaneous quantitation of six nitrosamine impurities, including NMBA, in losartan. fda.gov This method uses the extracted ion chromatogram (EIC) with a narrow mass tolerance (e.g., 15 ppm) for quantification, ensuring high confidence in the identification of the analyte. fda.gov The use of HRMS is considered a gold standard for confirming results and eliminating ambiguity. thermofisher.cn

While Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS are powerful techniques for analyzing volatile and thermally stable nitrosamines, they are generally not suitable for the direct analysis of NMBA. nih.govrestek.comnih.govbasciences.com NMBA is an involatile compound, which makes it difficult to analyze using standard GC methods that require the analyte to be vaporized. mac-mod.com Furthermore, some nitrosamines can degrade at the high temperatures used in GC injectors and columns, potentially leading to inaccurate results. basciences.comthermofisher.com

Due to these limitations, LC-based methods are the preferred approach for NMBA. mac-mod.comshimadzu.com Some sources explicitly state that GC/MS methods cannot directly detect NMBA. fda.gov While derivatization could potentially make NMBA amenable to GC analysis, this adds complexity and time to the sample preparation process. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Sample Preparation and Extraction Methods

Effective sample preparation is critical for accurate and reliable NMBA analysis, aiming to extract the analyte from the sample matrix and remove interfering components. A common procedure involves accurately weighing the sample, such as a sartan drug substance, into a volumetric flask. fda.gov.twnih.gov An extraction solvent, often a mixture of methanol and water (e.g., 50% methanol), is then added along with an internal standard solution. fda.gov.twnih.gov

The mixture is typically subjected to sonication to ensure complete dissolution and extraction of the analyte. fda.gov.twnih.gov Following extraction, centrifugation is used to separate solid particles from the liquid supernatant. fda.gov.twsigmaaldrich.com The resulting supernatant is then filtered, for example, through a 0.22 µm PVDF syringe filter, before being transferred to an HPLC vial for LC-MS/MS analysis. fda.govsigmaaldrich.com

The use of an internal standard is an essential component of a robust quantitative analytical method, as it corrects for variability during sample preparation, injection, and ionization. aptochem.com For mass spectrometry-based assays, stable isotope-labeled (SIL) internal standards are considered the gold standard. aptochem.comtexilajournal.com These are versions of the analyte molecule where one or more atoms have been replaced with a heavier isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). aptochem.com

A deuterated internal standard, such as NMBA-d₃ or another suitable deuterated nitrosamine like N-nitrosodimethylamine-d6 (NDMA-d6), is often used in NMBA analysis. rsc.orgfda.gov.twnih.gov Because the SIL internal standard has nearly identical chemical and physical properties to the analyte, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects. aptochem.comtexilajournal.com This allows for highly accurate and precise quantification, as the ratio of the analyte signal to the internal standard signal is measured, compensating for potential sources of error. texilajournal.com However, it is important to validate that the deuterated standard does not suffer from differential matrix effects compared to the analyte. researchgate.netnih.gov

Matrix Effects in Complex Samples

The accurate quantification of NMBA in complex samples like pharmaceutical formulations is often complicated by matrix effects. These effects arise from the co-eluting of endogenous components of the sample matrix with the analyte of interest, which can either suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate results. mdpi.comresearchgate.net

In the analysis of NMBA in sartan substances, the choice of ionization source has been shown to be a critical factor in mitigating matrix effects. One study compared the use of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) sources. mdpi.comresearchgate.net The results indicated that the APCI source provided a better ionization effect for NMBA, which has a relatively small polarity and is difficult to protonated with an ESI source. mdpi.comresearchgate.net Furthermore, the APCI source was reported to exhibit lower matrix effects for real samples compared to ESI. mdpi.comresearchgate.net To further improve accuracy and repeatability, the use of an internal standard method is often preferred over an external standard method, as it can compensate for variations in sample preparation and instrument response. nih.gov For instance, in one method, the relative standard deviations (RSDs) of recovery were significantly lower with the internal standard method (1.84%~3.96%) compared to the external standard method (5.59%~7.21%). nih.gov

Overcoming the analytical challenges posed by matrix effects is crucial for reliable quantification. This often requires the development of suitable sample preparation techniques and optimized chromatographic conditions. waters.com Techniques like solid-phase microextraction (SPME) have been explored as a means of extraction and introduction into a gas chromatograph (GC) to avoid high temperatures that can degrade sensitive analytes. researchgate.net

Method Validation Parameters

The validation of analytical methods is essential to ensure their reliability for the intended application. nih.govedqm.eu This process involves the evaluation of several key parameters to demonstrate that the method is accurate, precise, specific, and sensitive for the quantification of NMBA. nih.govedqm.eu

Specificity, Sensitivity, Linearity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. nih.gov For NMBA analysis, this is typically demonstrated by showing that no interfering peaks are observed at the retention time of NMBA in blank solvent, sartan matrix solutions, and internal standard solutions. mdpi.comnih.gov

Sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte. nih.gov For NMBA, which is a potent impurity, high sensitivity is a critical requirement. edqm.eu Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, particularly those using multiple reaction monitoring (MRM) mode, have been shown to provide the necessary sensitivity for detecting trace levels of NMBA. mdpi.comresearchgate.net

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. magtechjournal.com For NMBA, good linearity is typically achieved with correlation coefficients (R²) greater than 0.99 over the relevant concentration range. mdpi.comnih.govmagtechjournal.com

| Method | Linearity Range (ng/mL) | Correlation Coefficient (R²) | Source |

| LC-MS/MS | 3–45 | > 0.99 | mdpi.comnih.gov |

| HPLC-MS/MS | 1–100 | 0.9999 | magtechjournal.com |

| LC-MS/MS | LOQ - 21.6 | > 0.99 | researchgate.net |

Accuracy, Precision, and Stability

Accuracy represents the closeness of the test results obtained by the method to the true value. minitab.comyoutube.com It is often assessed by determining the recovery of a known amount of the analyte spiked into a sample matrix. nih.govmagtechjournal.com For NMBA analysis in sartan substances, recovery values typically fall within the acceptable range of 70% to 130%. nih.gov

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. minitab.comnih.gov It is usually expressed as the relative standard deviation (RSD) for a series of measurements. nih.gov Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). magtechjournal.com For NMBA analytical methods, RSD values for intra-day and inter-day precision are generally expected to be less than 5.0%. mdpi.comnih.gov

Stability of the analyte in the prepared sample solutions is another crucial parameter. magtechjournal.com Studies have shown that the stability of NMBA can be influenced by the solvent and temperature. magtechjournal.com For instance, NMBA is relatively stable in acetonitrile (B52724) but can degrade in methanol at higher temperatures (25°C and 40°C). magtechjournal.com At 40°C in methanol, a degradation of about 92% was observed after 10 days, with the degradation product identified as N-nitroso-N-methyl-4-aminobutyric acid methyl ester. magtechjournal.com A reference standard of NMBA is reported to be stable for at least 4 years when stored appropriately. caymanchem.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netfda.gov.tw Given the low acceptable limits for nitrosamine impurities, sensitive methods with low LOD and LOQ values are essential. edqm.eu

The choice of ionization source can significantly impact the LOD and LOQ. For NMBA, an APCI source has been shown to yield much lower LOD and LOQ values compared to an ESI source. mdpi.comresearchgate.net

Applications in Pharmaceutical and Biomedical Research

The developed and validated analytical methodologies for NMBA are crucial for ensuring the safety and quality of pharmaceutical products. edqm.eu These methods are applied for the routine monitoring of NMBA in APIs and finished drug products. fda.gov.twfda.gov.tw